molecular formula C23H14IN3O5 B5325524 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B5325524
M. Wt: 539.3 g/mol
InChI Key: OFELOFBUEMTLHK-WEVVVXLNSA-N
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Description

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure This compound is characterized by the presence of a benzodioxole group, an iodo substituent, and a nitrophenyl group

Properties

IUPAC Name

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14IN3O5/c24-15-6-7-19-18(11-15)23(28)26(16-2-1-3-17(12-16)27(29)30)22(25-19)9-5-14-4-8-20-21(10-14)32-13-31-20/h1-12H,13H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFELOFBUEMTLHK-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14IN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions.

    Attachment of the Benzodioxole Group: This step involves the coupling of the benzodioxole moiety via a Heck reaction or similar palladium-catalyzed cross-coupling reactions.

    Incorporation of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions or by using pre-nitrated intermediates.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of azido or other substituted quinazolinone derivatives.

Scientific Research Applications

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzodioxole and nitrophenyl groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol

Uniqueness

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one is unique due to the combination of its quinazolinone core with the benzodioxole, iodo, and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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